molecular formula C22H28Cl2N2O4 B4059214 Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride

Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride

Cat. No.: B4059214
M. Wt: 455.4 g/mol
InChI Key: CWZUNXCOWPHOTF-UHFFFAOYSA-N
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Description

Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride is a complex organic compound that features a piperazine ring, a benzoate ester, and a chlorinated aromatic ring

Properties

IUPAC Name

methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4.ClH/c1-16-3-6-18(23)13-21(16)25-11-9-24(10-12-25)14-19(26)15-29-20-7-4-17(5-8-20)22(27)28-2;/h3-8,13,19,26H,9-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUNXCOWPHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

    Coupling: The piperazine intermediate is then coupled with the chlorinated aromatic ring and the benzoate ester under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorinated aromatic ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate
  • Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate

Uniqueness

Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride is unique due to the presence of the 5-chloro-2-methylphenyl group, which may impart distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;hydrochloride

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